molecular formula C18H26BNO4 B1397847 (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone CAS No. 1013643-15-6

(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone

Cat. No. B1397847
M. Wt: 331.2 g/mol
InChI Key: GCVZNGUDYMTRTD-UHFFFAOYSA-N
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Description

The compound (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone is a chemical compound . The IUPAC name for this compound is 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole . The compound has a molecular weight of 208.07 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17BN2O2/c1-7-12-6-8(13-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3,(H,12,13) . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 301.2 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are 301.1307802 g/mol .

Scientific Research Applications

Structural and Physicochemical Analysis

This compound, along with its derivatives, is primarily used as an intermediate in synthetic chemistry. A comprehensive study has been conducted on similar boric acid ester intermediates with benzene rings, focusing on their synthesis, structural confirmation, and conformational analysis. Through methods like FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, the structures of these compounds were meticulously confirmed. Further exploration into their molecular structures was done using density functional theory (DFT), which revealed a consistency between the DFT-optimized structures and the crystal structures obtained from X-ray diffraction. The study delves into the molecular electrostatic potential and frontier molecular orbitals, uncovering some physicochemical properties of these compounds, thus providing a foundational understanding of their behavior in various chemical contexts (Huang et al., 2021).

Molecular Synthesis for Imaging Agents

This compound is also pivotal in the synthesis of imaging agents for medical applications. For instance, in a study concerning Parkinson's disease, a reference standard and its precursor were synthesized, contributing to the preparation of a target tracer. This tracer was processed and isolated through meticulous techniques, including high-performance liquid chromatography (HPLC) combined with solid-phase extraction (SPE), yielding a radiochemical purity of over 99%. The specific activity and total synthesis time were also carefully measured and documented, highlighting the compound's potential in the field of medical imaging and diagnostics (Wang et al., 2017).

Antitumor Activity

Another dimension of research focuses on derivatives of this compound and their biological activities. A particular study synthesized a derivative and evaluated its structural characteristics through X-ray diffraction. Preliminary biological tests indicated that the compound exhibited significant inhibition on the proliferation of various cancer cell lines, marking it as a potential candidate for antitumor applications (Tang & Fu, 2018).

properties

IUPAC Name

[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO4/c1-13-12-14(19-23-17(2,3)18(4,5)24-19)6-7-15(13)16(21)20-8-10-22-11-9-20/h6-7,12H,8-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVZNGUDYMTRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-morpholin-4-yl-methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone
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(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone
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(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone
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(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone
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(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone
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(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone

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